N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide
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Overview
Description
N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide is a synthetic organic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a bromophenyl group and a benzochromenyl carboxamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide typically involves the reaction of 4-bromoaniline with 3-oxobenzo[f]chromene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . The general reaction scheme is as follows:
Step 1: Preparation of 3-oxobenzo[f]chromene-2-carboxylic acid chloride by reacting 3-oxobenzo[f]chromene-2-carboxylic acid with thionyl chloride.
Step 2: Reaction of the acid chloride with 4-bromoaniline in the presence of triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The carboxamide group can participate in condensation reactions with other compounds to form new chemical entities.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)furan-2-carboxamide
- N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
Uniqueness
N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide is unique due to its specific molecular structure, which combines a bromophenyl group with a benzochromenyl carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H12BrNO3 |
---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-oxobenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C20H12BrNO3/c21-13-6-8-14(9-7-13)22-19(23)17-11-16-15-4-2-1-3-12(15)5-10-18(16)25-20(17)24/h1-11H,(H,22,23) |
InChI Key |
LOMIIZGCZXOUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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